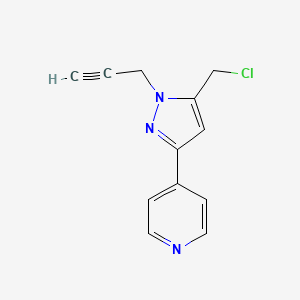

4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

4-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-2-7-16-11(9-13)8-12(15-16)10-3-5-14-6-4-10/h1,3-6,8H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMRGMXSWBBKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=CC=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of α-Picoline Derivatives (Pyridine Precursors)

The pyridine moiety is commonly introduced via α-picoline derivatives:

- Using 2-pyridylacetic acid hydrochloride as a starting material, esterification with various alcohols under DCC/DMAP catalysis in dichloromethane at 45 °C produces 2-pyridylacetates (yields ~57-59%).

- Alternatively, 2-(chloromethyl)pyridine hydrochloride can be reacted with sodium benzenesulfinate in ethanol under reflux to yield chloromethyl-substituted pyridine intermediates (yield ~47%).

These intermediates serve as electrophilic partners for subsequent coupling reactions.

Synthesis of α,β-Unsaturated Pyrazolamides

- Pyrazole derivatives are prepared by reacting pyrazole with thionyl chloride (SOCl2) at 0 °C to room temperature, followed by addition of trans-α,β-unsaturated carboxylic acids to form α,β-unsaturated pyrazolamides in good yields (up to 83%).

This step is critical for installing the pyrazole core with the desired substitution pattern.

Functional Group Transformations

N-Alkylation of Pyrazole Nitrogen

- N-alkylation of pyrazole intermediates with alkyl halides such as propargyl bromide or chloride is conducted in the presence of bases like cesium carbonate or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at temperatures ranging from room temperature to 120 °C.

- This reaction often yields a mixture of N- and O-alkylated products, requiring purification to isolate the N-alkylated pyrazole.

Chloromethylation

- The chloromethyl group at the 5-position of the pyrazole ring can be introduced via halogenation reactions or by using chloromethyl reagents under controlled conditions.

- For example, treatment of pyrazole derivatives with chloromethyl halides or related reagents in the presence of bases can selectively install the chloromethyl substituent.

Coupling to Pyridine Ring

- The pyridine ring is attached to the pyrazole core typically at the 3-position through nucleophilic substitution or coupling reactions.

- Mitsunobu coupling is one method used to link pyrazole intermediates to pyridine alcohols, facilitating the formation of the C–N or C–C bond.

Purification and Characterization

- Products are purified by column chromatography on silica gel using solvent systems such as petroleum ether/ethyl acetate mixtures.

- Characterization involves NMR spectroscopy (^1H, ^13C), high-resolution mass spectrometry (HRMS), and melting point determination.

- Typical NMR solvents include CDCl_3 with chemical shifts referenced to tetramethylsilane (TMS).

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of 2-pyridylacetic acid | DCC, DMAP, Et_3N, alcohol, DCM, 45 °C, 12 h | 57-59 | Produces α-picoline derivatives |

| Reaction of 2-(chloromethyl)pyridine hydrochloride | PhSO2Na·2H2O, EtOH, reflux, 6 h | 47 | Chloromethyl pyridine intermediate |

| Pyrazole α,β-unsaturated amide synthesis | Pyrazole, SOCl_2, DCM, 0 °C to RT, then α,β-unsaturated acid | 83 | Forms pyrazolamide intermediates |

| N-Alkylation of pyrazole | Alkyl halide, Cs2CO3/K2CO3, DMF, RT-120 °C | Variable | Yields mixture; purification needed |

| Coupling to pyridine | Mitsunobu reaction or nucleophilic substitution | Variable | Forms final compound |

Research Findings and Notes

- The preparation methods rely on well-established organic synthesis techniques such as esterification, halogenation, nucleophilic substitution, and Mitsunobu coupling.

- The choice of base and solvent critically influences the selectivity and yield of N-alkylation steps.

- The chloromethyl group is a versatile handle for further functionalization, enabling derivatization via nucleophilic displacement.

- The propargyl group introduction provides an alkyne functionality useful for click chemistry or further synthetic elaborations.

- Purification challenges arise due to the formation of regioisomers and side products, necessitating careful chromatographic separation.

- The described methods are adaptable and scalable, suitable for producing the compound for pharmaceutical or materials science applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation at the chloromethyl group to form aldehydes or carboxylic acids.

Reduction: : The triple bond in the propargyl moiety can be hydrogenated to form alkyl derivatives.

Substitution: : The chloromethyl group readily participates in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: : KMnO₄ or PCC (Pyridinium chlorochromate)

Reduction: : H₂ with a Pd/C catalyst.

Substitution: : Sodium methoxide for nucleophilic substitution reactions.

Major Products

Oxidation: : Pyrazole aldehydes, pyrazole carboxylic acids.

Reduction: : Pyrazole-alkyl derivatives.

Substitution: : Pyrazole derivatives substituted at the chloromethyl group.

Scientific Research Applications

Chemistry: : Utilized in designing novel ligands for coordination chemistry.

Biology: : Studied for its potential as a bioactive molecule in enzyme inhibition and signaling pathways.

Medicine: : Explored for its therapeutic potential in developing anti-inflammatory and anticancer agents.

Industry: : Serves as an intermediate in synthesizing complex organic molecules for material sciences and polymer industries.

Mechanism of Action

Molecular Targets and Pathways The compound's mechanism involves interacting with specific enzymes and receptor sites. The pyrazole and pyridine rings are critical for binding to active sites in enzymes, potentially inhibiting their activity. For example, it may act on kinase pathways involved in cellular signaling and growth regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Structural and Electronic Differences

- Propargyl vs. Aryl Substituents :

The propargyl group in the target compound enables metal coordination (e.g., Pt complexes) , unlike aryl-substituted analogs (e.g., ), which prioritize steric and electronic tuning for crystallographic stability . - Chloromethyl vs. Amine/Hydrazine Groups :

The -CH₂Cl group enhances electrophilicity, allowing alkylation or cross-coupling, whereas amine/hydrazine groups in pyrazolo-pyrimidines () facilitate hydrogen bonding, critical for biological interactions .

Research Implications

The dual functionality of this compound bridges inorganic and organic chemistry:

- Materials Science: Potential for designing metallopolymers or catalysts via alkynyl-metal bonds .

- Medicinal Chemistry : Chloromethyl group could be leveraged to develop prodrugs or targeted therapies through selective alkylation .

Biological Activity

4-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₂H₁₀ClN₃

- Molecular Weight : 231.68 g/mol

- CAS Number : 2091715-21-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group may facilitate nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates that can engage with biological macromolecules .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related study showed that compounds similar to this compound demonstrated cytotoxic effects against various human cancer cell lines, including HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate) cells. The IC₅₀ values for these compounds ranged from 14.62 to 61.05 µM .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the chemical structure significantly influence the biological activity. For example, substituting different groups on the pyrazole ring can enhance or reduce anticancer potency. Compounds with specific functional groups exhibited improved efficacy against cancer cell lines compared to others .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 14.62 | Most potent against cervical cancer |

| Compound B | NCI-H460 | 15.42 | Significant lung cancer activity |

| Compound C | PC-3 | 17.50 | Effective against prostate cancer |

| Compound D | HeLa | 61.05 | Lower potency compared to others |

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of pyrazole derivatives, it was found that the compound exhibited notable cytotoxicity towards HeLa cells with an IC₅₀ value of approximately 14.62 µM, indicating its potential as a therapeutic agent in treating cervical cancer .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that compounds similar to this compound acted as allosteric modulators at muscarinic receptors, enhancing acetylcholine binding affinity and efficacy . This suggests potential applications in neurological disorders.

Q & A

Q. What are the common synthetic routes for 4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine?

The compound can be synthesized via nucleophilic substitution. For example, a propargyl group (prop-2-yn-1-yl) is introduced by reacting a pyrazolylpyridine precursor with propargyl bromide in the presence of a weak base (e.g., K₂CO₃) . The chloromethyl group at position 5 may be installed using chloromethylation reagents like chloromethyl methyl ether or via post-synthetic modification of a hydroxymethyl intermediate with HCl. Purification typically involves column chromatography and recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the positions of the chloromethyl, propargyl, and pyridine substituents. Aromatic protons and coupling constants help distinguish pyrazole and pyridine ring environments .

- IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) confirm the propargyl group, while C-Cl stretches appear near 600–800 cm⁻¹ .

- Mass spectrometry : High-resolution MS validates the molecular formula, and fragmentation patterns confirm substituent stability .

Q. How does the chloromethyl group influence the compound’s reactivity?

The chloromethyl group is a versatile handle for further functionalization. It can undergo nucleophilic substitution with amines, thiols, or alkoxides to introduce diverse moieties. However, competing elimination reactions may occur under basic conditions, requiring careful control of reaction pH and temperature .

Advanced Research Questions

Q. How can structural ambiguities in X-ray crystallography data for this compound be resolved?

Structural refinement using programs like SHELXL is essential. Challenges include disorder in the propargyl or chloromethyl groups. Strategies include:

Q. What experimental design considerations are critical for synthesizing polynuclear metal complexes using this ligand?

The pyridine and propargyl groups act as coordination sites. Key steps:

- Ligand design : Ensure spatial compatibility between the pyridine N and propargyl σ-bond for metal binding (e.g., Pt or Ru).

- Reaction conditions : Use inert atmospheres to prevent propargyl oxidation.

- Characterization : Monitor coordination via shifts in IR (C≡C stretching) and NMR (deshielding of pyridine protons) .

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Competing substitution at pyrazole positions 1 and 5 can occur. Solutions include:

- Protecting groups : Temporarily block position 1 during chloromethylation.

- Directing groups : Use meta-directing substituents to favor specific sites.

- Computational modeling : Predict reactivity trends using DFT calculations .

Q. What strategies mitigate data contradictions between experimental and computational spectroscopic results?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in the propargyl group). Approaches:

- Variable-temperature NMR : Identify conformational exchange.

- Solvent effects : Compare spectra in polar vs. nonpolar solvents.

- DFT simulations : Model optimized geometries and compare chemical shifts with experimental data .

Methodological Guidance

Q. How to optimize substitution reactions at the chloromethyl position?

- Reagent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysts : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- Workup : Quench excess reagents with aqueous NH₄Cl to prevent side reactions .

Q. What are best practices for handling the propargyl group’s instability?

- Storage : Keep under inert gas (N₂/Ar) at low temperatures (−20°C).

- Reaction conditions : Avoid strong oxidizers and high temperatures (>80°C).

- Monitoring : Use TLC or in-situ IR to detect premature alkyne reactions .

Applications in Advanced Research

Q. How can this compound serve as a building block in medicinal chemistry?

The pyrazole-pyridine core is a privileged scaffold in kinase inhibitors. The chloromethyl group allows conjugation to biomolecules (e.g., peptides), while the propargyl group enables click chemistry for bioconjugation .

Q. What are the challenges in designing catalytic systems using this ligand?

- Steric hindrance : The propargyl group may limit metal accessibility.

- Electronic effects : Pyridine’s electron-withdrawing nature can modulate metal center reactivity.

- Solution : Modify the propargyl chain length or introduce bulky substituents to balance steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.